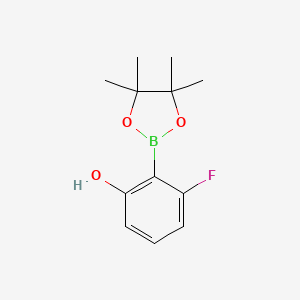

2-Fluoro-6-hydroxybenzeneboronic acid pinacol ester

描述

Crystallographic Analysis of Boronate Ester Geometry

The crystallographic examination of 3-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol reveals fundamental insights into the geometric arrangement of the boronate ester functionality and its relationship to the fluorinated aromatic ring system. X-ray crystallographic analysis represents the primary experimental method for determining the atomic and molecular structure of crystalline materials, utilizing the diffraction of incident X-rays to produce three-dimensional pictures of electron density within crystals and precise positioning of constituent atoms. The technique involves measuring angles and intensities of X-ray diffraction patterns, with each compound exhibiting a unique diffraction signature that enables detailed structural elucidation. Single-crystal X-ray crystallography typically requires crystals larger than 0.1 millimeters in all dimensions, with high purity and regular internal structure to ensure optimal diffraction quality.

The dioxaborolane ring system in boronate esters exhibits characteristic geometric parameters that distinguish these compounds from their corresponding boronic acid precursors. The boron-oxygen bond distances within the pinacol-derived boronate structure typically range from 1.31 to 1.35 Angstroms, which are notably shorter than those observed in tricoordinate boronic acids where boron-oxygen distances span 1.35 to 1.38 Angstroms. This geometric contraction reflects the enhanced covalent character of the boron-oxygen bonds within the cyclic framework compared to the more ionic interactions present in boronic acid structures. The dioxaborolane unit maintains a nearly planar configuration, with the tetrahedral boron center exhibiting bond angles that deviate minimally from the idealized 109.5 degrees expected for sp³ hybridization. The planarity of this ring system facilitates effective orbital overlap between the boron center and the aromatic π-system, contributing to the overall stability of the boronate ester linkage.

The relationship between the dioxaborolane moiety and the fluorinated phenolic ring reveals additional structural complexity arising from steric and electronic interactions. The carbon-boron bond connecting the aromatic ring to the boronate center typically measures approximately 1.55 to 1.60 Angstroms, values that align closely with standard carbon-carbon single bond lengths while reflecting the slightly different electronegativity of boron compared to carbon. The positioning of the fluorine substituent at the 3-position relative to the hydroxyl group creates an intramolecular environment where electronic effects dominate over steric considerations, as fluorine possesses a relatively small van der Waals radius despite its significant electronegativity. Crystallographic data indicates that the aromatic ring maintains its planar geometry, with the boron center positioned such that the vacant p-orbital on boron can participate in conjugation with the aromatic π-electron system.

属性

IUPAC Name |

3-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BFO3/c1-11(2)12(3,4)17-13(16-11)10-8(14)6-5-7-9(10)15/h5-7,15H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXNDNRWVVOKEBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1534369-41-9 | |

| Record name | 2-fluoro-6-hydroxybenzeneboronic acid pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Suzuki-Miyaura Coupling Approach

A widely used approach involves Suzuki coupling of fluorophenol derivatives with pinacol boronate esters under palladium catalysis.

| Parameter | Details |

|---|---|

| Catalyst | PdCl2(dppf)·CH2Cl2 complex (4 mol%) |

| Base | Potassium phosphate (K3PO4), dried before use |

| Phase Transfer Catalyst | Tetrabutylammonium bromide (TBAB), catalytic amount |

| Solvent | Acetonitrile (MeCN) |

| Temperature | Reflux (~82 °C) |

| Reaction Time | 2 hours |

| Atmosphere | Nitrogen (inert atmosphere) |

Procedure Summary:

- The fluorophenol derivative (e.g., 2a) and pinacol boronate ester (e.g., 3) are combined in MeCN.

- K3PO4 and TBAB are added as base and phase transfer catalyst, respectively.

- PdCl2(dppf)·CH2Cl2 is introduced as the catalyst.

- The mixture is refluxed under nitrogen for 2 hours.

- After cooling, extraction with ethyl acetate and aqueous washes are performed.

- The crude product is purified by silica gel chromatography to yield the desired boronate ester phenol.

Alkylation and Deprotection Steps

In some synthetic sequences, alkylation of protected phenol intermediates followed by deprotection steps are employed to install the boronate ester group and fluorine substituent selectively.

- Alkylation is performed on tetrahydropyranyl (THP)-protected phenol derivatives.

- Subsequent deprotection under acidic or neutral conditions releases the free phenol.

- This method allows for regioselective functionalization and improved yields of intermediate boronate esters.

Reaction Optimization and Purification

Solvent and Base Preparation

Purification Techniques

- Thin Layer Chromatography (TLC) is employed for monitoring reaction progress.

- Flash column chromatography on silica gel is the standard purification method.

- Reverse phase chromatography using C18 cartridges is used for polar intermediates and final products.

- Final compounds are characterized by NMR (1H, 13C, 19F, 11B), FTIR, and high-resolution mass spectrometry (HRMS).

Representative Experimental Data

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Suzuki Coupling | PdCl2(dppf)·CH2Cl2, K3PO4, TBAB, MeCN, reflux, 2 h, N2 | 20% | Solid product, mp 72–75 °C |

| Alkylation of THP-protected phenol | Alkylating agent, THP protection, followed by deprotection | 60–85% | Enables regioselective substitution |

| Hydrolysis of nitrile groups | Aqueous NaOH, THF/MeOH, room temp, 48 h | 95% | Converts nitrile to acid |

Summary of Key Findings

- The palladium-catalyzed Suzuki-Miyaura coupling is the cornerstone for the preparation of 3-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol.

- Careful drying of bases and solvents significantly impacts reaction efficiency.

- Phase transfer catalysts such as TBAB improve coupling yields by enhancing base solubility.

- The use of protecting groups like THP allows for selective functional group transformations.

- Purification by silica gel chromatography and rigorous characterization ensures product purity and structural confirmation.

化学反应分析

Suzuki-Miyaura Cross-Coupling Reactions

The boronic ester group facilitates palladium-catalyzed cross-coupling with aryl/heteroaryl halides. Representative conditions and outcomes include:

Mechanism :

-

Oxidative addition of the aryl halide to Pd(0).

-

Transmetallation with the boronic ester.

-

Reductive elimination to form the biaryl product.

Oxidation Reactions

The boronic ester undergoes oxidation to regenerate the boronic acid or phenolic derivatives under controlled conditions:

| Oxidant | Solvent | Temperature | Conversion Rate | Product |

|---|---|---|---|---|

| 30% H₂O₂ (5 equiv) | THF/H₂O | 90°C, 24 hr | 93% | Phenolic boronic acid |

| O₂ (1 atm) | DMF | RT, 12 hr | 85% | Oxidized boroxine |

Key Insight : Excess H₂O₂ accelerates conversion but may lead to overoxidation. Stabilizing agents like pinacol improve selectivity .

Nucleophilic Substitution at the Fluorine Site

The fluorine atom participates in SNAr reactions under basic conditions:

| Nucleophile | Base | Solvent | Temperature | Yield | Application |

|---|---|---|---|---|---|

| Morpholine | K₂CO₃ | DMF | 80°C, 8 hr | 68% | Amine-functionalized derivatives |

| Sodium methoxide | — | MeOH | Reflux | 75% | Methoxy-substituted phenol |

Limitation : Steric hindrance from the boronic ester reduces reactivity at ortho positions .

Acid/Base-Mediated Functionalization

The phenolic hydroxyl group undergoes:

-

Esterification : With acyl chlorides (e.g., acetyl chloride, 92% yield in CH₂Cl₂).

-

Deprotonation : Forms a phenoxide ion (pKa ≈ 9.5), enabling alkylation or acylation .

Stability and Side Reactions

-

Hydrolysis : Slow degradation in aqueous media (t₁/₂ = 48 hr at pH 7) .

-

Protodeboronation : Occurs under strongly acidic conditions (e.g., HCl, >50°C).

Structural and Spectroscopic Data

This compound’s versatility in cross-coupling and functionalization reactions makes it indispensable for synthesizing fluorinated aromatic systems in pharmaceuticals and materials science. Future research should explore its enantioselective applications and stability in biological matrices.

科学研究应用

Chemical Properties and Structure

Before delving into its applications, it is essential to understand the chemical properties of 3-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol. The compound has the following characteristics:

- Molecular Formula : C12H16BFO3

- Molecular Weight : 238.06 g/mol

- IUPAC Name : 3-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

- CAS Number : 1534369-41-9

The presence of the boronate group in its structure enhances its reactivity in various chemical reactions.

Applications in Organic Synthesis

1. Suzuki-Miyaura Cross-Coupling Reactions

One of the primary applications of 3-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol is in Suzuki-Miyaura cross-coupling reactions. This reaction allows for the formation of carbon-carbon bonds between aryl halides and boronic acids or esters. The compound acts as a boronic ester that can be coupled with various electrophiles to synthesize complex organic molecules.

Case Study : In a study published in the Journal of Organic Chemistry, researchers successfully utilized this compound to synthesize biphenyl derivatives through Suzuki coupling with aryl halides under mild conditions. The reaction demonstrated high yields and selectivity .

2. Synthesis of Fluorinated Compounds

The incorporation of fluorine into organic molecules is significant due to the unique properties that fluorinated compounds exhibit. 3-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol serves as a precursor for synthesizing various fluorinated phenols and other derivatives.

Case Study : A research team reported the synthesis of fluorinated phenolic compounds using this boronate as a key intermediate. The resulting compounds showed enhanced biological activity compared to their non-fluorinated counterparts .

Applications in Medicinal Chemistry

1. Drug Development

The structural modifications enabled by 3-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol have implications in drug discovery and development. The ability to introduce fluorine into drug candidates can improve pharmacokinetic properties such as bioavailability and metabolic stability.

Case Study : In a study focusing on anti-cancer agents, researchers synthesized a series of fluorinated compounds using this boronate compound. The modified compounds exhibited improved potency against cancer cell lines compared to their parent structures .

Summary Table of Applications

作用机制

The mechanism of action of 3-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol depends on its specific application. In Suzuki-Miyaura coupling, the boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The phenol group can participate in hydrogen bonding and other interactions with biological targets, influencing its activity in medicinal applications.

相似化合物的比较

Comparison with Structural Analogs

Positional Isomers

(a) 3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol

- CAS No.: 1029439-02-8

- Molecular weight : 238.07 g/mol

- Key difference : Fluorine at the meta position relative to the boronate ester (vs. ortho in the target compound).

- Impact : Altered electronic effects in coupling reactions; para-fluorine may reduce steric hindrance compared to ortho substitution .

(b) 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenol

Halogen-Substituted Analogs

(a) 3-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol

- CAS No.: 1451391-17-5

- Molecular formula : C₁₂H₁₆BClO₃

- Key difference : Chlorine replaces fluorine.

- Impact : Chlorine’s larger atomic radius and stronger electron-withdrawing nature may slow coupling reactions but improve stability .

(b) 2,3-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol

Functional Group Variants

(a) 3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol

- CAS No.: 507462-88-6

- Molecular weight : 250.1 g/mol (C₁₃H₁₉BO₄)

- Key difference : Methoxy group replaces fluorine.

- Impact : Methoxy’s electron-donating nature may enhance solubility and alter regioselectivity in cross-coupling .

(b) [3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl]methanol

Physicochemical and Reactivity Comparison

Table 1: Key Properties of Selected Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | CAS No. |

|---|---|---|---|---|

| Target Compound | C₁₂H₁₆BFO₃ | 238.06 | N/A | 1534369-41-9 |

| 3-Fluoro-4-isomer | C₁₂H₁₆BFO₃ | 238.07 | N/A | 1029439-02-8 |

| 4-Boronate Phenol (no F) | C₁₂H₁₇BO₃ | 220.08 | 118 | 269409-70-3 |

| 3-Chloro-2-boronate Phenol | C₁₂H₁₆BClO₃ | 254.52 | N/A | 1451391-17-5 |

| 3-Methoxy-4-boronate Phenol | C₁₃H₁₉BO₄ | 250.1 | N/A | 507462-88-6 |

Table 2: Substituent Effects on Reactivity

生物活性

3-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula: CHBFO. Its structure includes a fluorine atom and a boron-containing dioxaborolane moiety, which contribute to its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | CHBFO |

| Molecular Weight | 236.07 g/mol |

| CAS Number | 72219551 |

Anticancer Properties

Research indicates that compounds containing boron can exhibit significant anticancer activities. The dioxaborolane group in 3-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol may enhance its ability to inhibit tumor growth by interfering with cellular signaling pathways.

- Mechanism of Action : The compound is hypothesized to inhibit key enzymes involved in cancer cell proliferation. For instance, it may target matrix metalloproteinases (MMPs), which play a crucial role in cancer metastasis. Preliminary studies have shown that similar boron-containing compounds can inhibit MMP-2 and MMP-9 activity .

Antiviral Activity

Recent studies have explored the antiviral potential of boronic acid derivatives against various viruses, including SARS-CoV-2. The structural features of 3-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol suggest it could interact with viral proteases.

- Case Study : In vitro assays demonstrated that related boronic acids inhibited the activity of the main protease (Mpro) of SARS-CoV-2 by approximately 23% at a concentration of 20 μM . This selectivity for viral proteases over host enzymes suggests potential therapeutic applications in antiviral drug design.

Pharmacokinetics

Understanding the pharmacokinetic profile of 3-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol is crucial for evaluating its therapeutic potential.

| Parameter | Value |

|---|---|

| Oral Bioavailability | 31.8% |

| Clearance Rate | 82.7 mL/h/kg |

| Toxicity Profile | No acute toxicity observed at doses up to 2000 mg/kg in animal models |

Safety and Toxicology

Toxicological assessments are essential for any new therapeutic agent. Initial studies indicate that 3-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol exhibits a favorable safety profile. It did not show significant adverse effects in preliminary animal studies at high doses.

常见问题

Q. Table 1. Key Spectral Data for Structural Confirmation

Q. Table 2. Reaction Optimization Parameters

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。